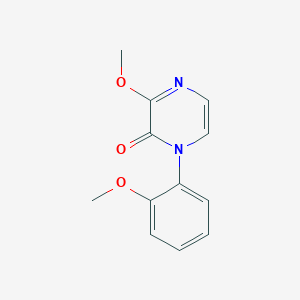![molecular formula C15H14F3N5O2 B12232833 1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B12232833.png)
1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring fused with an azetidine moiety, and it is substituted with a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the azetidine moiety, and the incorporation of the trifluoromethyl group. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilizing its properties in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and azetidine-containing molecules. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C15H14F3N5O2 |
|---|---|
Molecular Weight |
353.30 g/mol |
IUPAC Name |
1-methyl-6-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C15H14F3N5O2/c1-22-13(24)3-2-11(21-22)14(25)20-10-7-23(8-10)12-6-9(4-5-19-12)15(16,17)18/h2-6,10H,7-8H2,1H3,(H,20,25) |
InChI Key |
UQRVGWAPHMAHNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12232762.png)
![3-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B12232767.png)
![3-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12232770.png)

![2-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12232774.png)
![4-[1-(3,5-Dichloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12232780.png)
![1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B12232794.png)
![1-[(3,5-Difluorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232804.png)

![1-(2-Methoxypyridin-4-yl)-4-[(1,3-thiazol-5-yl)methyl]piperazin-2-one](/img/structure/B12232810.png)
![[4-(dimethylamino)benzyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12232821.png)
![4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12232829.png)
![1-ethyl-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232841.png)
![N-[(2,5-difluorophenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12232848.png)
